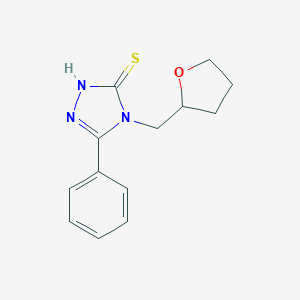![molecular formula C14H16N4OS B279346 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B279346.png)
4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, also known as ITD-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its ability to inhibit the activity of specific proteins, such as ILK and NF-kB, which are involved in various cellular processes. 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether binds to these proteins, preventing them from carrying out their normal functions, which leads to the desired biological effects.
Biochemical and Physiological Effects:
4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been shown to have various biochemical and physiological effects, depending on the specific protein it targets. For example, its inhibition of ILK activity leads to decreased cell proliferation and increased apoptosis in cancer cells. Its inhibition of NF-kB activity leads to decreased production of pro-inflammatory cytokines, which reduces the inflammatory response in diseases such as rheumatoid arthritis and Crohn's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several advantages for lab experiments, including its high purity and yield, as well as its ability to specifically target certain proteins. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, including its potential use in combination with other drugs for cancer treatment, as well as its potential use in other diseases involving ILK and NF-kB activity. Further studies are also needed to determine the optimal dosage and administration of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, as well as its potential side effects.
In conclusion, 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves the reaction between 4-(3-bromo-phenyl)-6-isobutyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and sodium phenylsulfinate in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether in high yield and purity. This synthesis method has been widely used in various research studies to obtain 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether for further experimentation.
Applications De Recherche Scientifique
4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the activity of a protein called integrin-linked kinase (ILK), which is involved in the growth and survival of cancer cells. 4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, by inhibiting the activity of a protein called nuclear factor-kappa B (NF-kB), which is involved in the inflammatory response.
Propriétés
Formule moléculaire |
C14H16N4OS |
|---|---|
Poids moléculaire |
288.37 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4OS/c1-9(2)8-12-15-16-14-18(12)17-13(20-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clé InChI |
MGMSPMGYMXIHFW-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methoxyphenoxy)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279263.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279264.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279266.png)
![6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279269.png)
![4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B279270.png)
![3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B279271.png)
![6-(2-Iodophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279276.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)vinyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279292.png)

![2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B279298.png)
![7-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B279300.png)
![3-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279303.png)
![2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B279305.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279316.png)